molecular formula C16H19BF2N2O2 B2513875 3-(2,2-Difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propanoic acid CAS No. 216961-95-4

3-(2,2-Difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propanoic acid

Cat. No. B2513875
CAS RN: 216961-95-4
M. Wt: 320.15
InChI Key: CGXIGIMNOJHGAP-UHFFFAOYSA-N
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Description

3-(2,2-Difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propanoic acid is a useful research compound. Its molecular formula is C16H19BF2N2O2 and its molecular weight is 320.15. The purity is usually 95%.
BenchChem offers high-quality 3-(2,2-Difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,2-Difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Studies and Reactions

  • Organoboron Compound Structures The study by Kliegel et al. (1992) examined organoboron compounds, including structural studies of compounds similar in complexity to the queried chemical. Their research provides insights into the preparation and crystalline structures of such compounds, which are crucial in understanding their scientific applications Kliegel, Lubkowitz, Rettig, & Trotter, 1992.

  • Reactivity of Difluoroboron Chelates Another study by Kliegel et al. (1991) explored the reaction of specific organoboron compounds, yielding difluoroboron chelates. This research contributes to understanding the reactivity and potential applications of such chelates in scientific research Kliegel, Tajerbashi, Rettig, & Trotter, 1991.

  • Heterocyclization in Organic Chemistry Donchak et al. (1984) investigated the heterocyclization interactions in a series of compounds. Their findings can provide valuable context for understanding the behavior of complex organoboron compounds in chemical reactions Donchak, Saverchenko, Kaminskii, & Tilichenko, 1984.

Application in Light-Activated Therapies

Synthesis and Catalysis

  • Novel Synthesis Approaches Jiménez, Bosch, and Guerrero (2005) presented a new method for synthesizing long-chain difluoro-3-hydroxyacids. This demonstrates the innovative approaches in synthesizing complex organic compounds, which could be relevant to the queried chemical Jiménez, Bosch, & Guerrero, 2005.

  • Lewis Acid Catalyzed Reactions Schreiber, Ortin, Müller‐Bunz, and Phillips (2011) explored the use of organometallic complexes in Lewis acid catalyzed Diels–Alder reactions. This research is significant for understanding the catalytic capabilities of compounds with similar structures to the queried chemical Schreiber, Ortin, Müller‐Bunz, & Phillips, 2011.

properties

IUPAC Name

3-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BF2N2O2/c1-9-7-11(3)20-15(9)13(5-6-14(22)23)16-10(2)8-12(4)21(16)17(20,18)19/h7-8H,5-6H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXIGIMNOJHGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCC(=O)O)C)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-(2-Carboxyethyl)-5,5-difluoro-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide

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